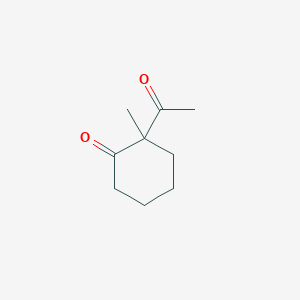![molecular formula C19H13IN2 B15330557 2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B15330557.png)
2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 3-position and an iodophenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For example, the reaction of 2-aminopyridine with 3-iodobenzaldehyde in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 3-iodophenyl is coupled with a 3-phenylimidazo[1,2-a]pyridine precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
科学的研究の応用
2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the iodophenyl group, which may result in different biological activities and reactivity.
3-Phenylimidazo[1,2-a]pyridine: Similar structure but without the iodophenyl group, leading to variations in chemical properties and applications.
2-(4-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine: Similar but with the iodine atom at a different position, which can affect its reactivity and biological activity.
Uniqueness
The presence of the iodophenyl group at the 2-position of the imidazo[1,2-a]pyridine core in 2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine imparts unique chemical and biological properties. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C19H13IN2 |
|---|---|
分子量 |
396.2 g/mol |
IUPAC名 |
2-(3-iodophenyl)-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13IN2/c20-16-10-6-9-15(13-16)18-19(14-7-2-1-3-8-14)22-12-5-4-11-17(22)21-18/h1-13H |
InChIキー |
PEBGTNRDXCFDIY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


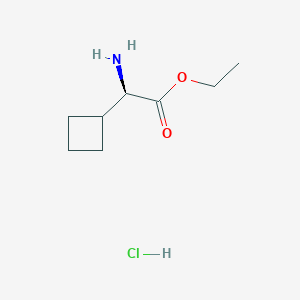
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)

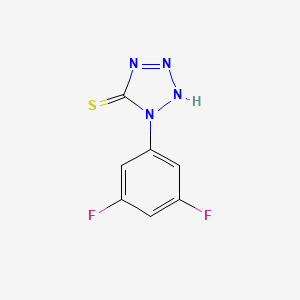
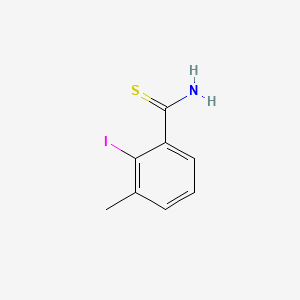
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
![tert-Butyl (6-bromoimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B15330523.png)
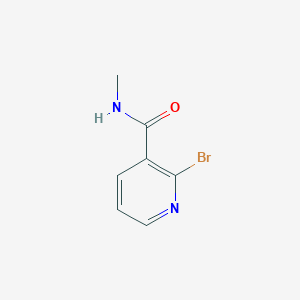
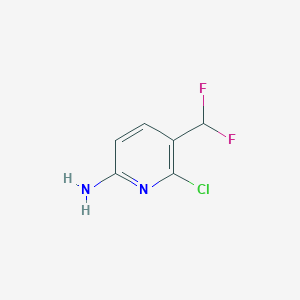


![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-3-yl)methanol](/img/structure/B15330562.png)
![6,8-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15330581.png)
